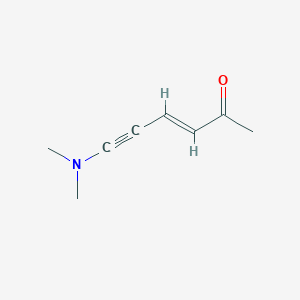
6-(Dimethylamino)-3-hexene-5-yne-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-3-hexene-5-yne-2-one is a chemical compound that belongs to the family of enones. It is also known as DMAMCL or DMAMC. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)-3-hexene-5-yne-2-one depends on its specific application. As a fluorescent probe for ROS detection, this compound undergoes a specific reaction with ROS, leading to a change in its fluorescence properties. As a photosensitizer for PDT, this compound absorbs light energy and transfers it to molecular oxygen, leading to the production of ROS and subsequent cell death. As a ligand for metal complexes, this compound coordinates with metal ions, leading to the formation of stable complexes with unique properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-(Dimethylamino)-3-hexene-5-yne-2-one depend on its specific application. As a fluorescent probe, this compound has been shown to be non-toxic and non-cytotoxic to cells. As a photosensitizer for PDT, this compound has been shown to induce cell death in cancer cells. Furthermore, this compound has been shown to be biocompatible and non-toxic to normal cells. As a ligand for metal complexes, this compound has been shown to have potential applications in catalysis and materials science.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(Dimethylamino)-3-hexene-5-yne-2-one in lab experiments include its unique properties, ease of synthesis, and potential applications in various fields. However, there are also some limitations to its use, including its potential toxicity to cells at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are many future directions for the use of 6-(Dimethylamino)-3-hexene-5-yne-2-one in scientific research. Some potential areas of application include the development of new fluorescent probes for the detection of ROS, the synthesis of new metal complexes with unique properties, and the development of new photosensitizers for PDT. Furthermore, this compound could be used in the development of new materials with potential applications in electronics, energy, and catalysis. Overall, the future of 6-(Dimethylamino)-3-hexene-5-yne-2-one in scientific research is promising, and further studies are needed to fully explore its potential applications.
In conclusion, 6-(Dimethylamino)-3-hexene-5-yne-2-one is a unique chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been extensively used as a fluorescent probe for ROS detection, a photosensitizer for PDT, and a ligand for metal complexes. Further studies are needed to fully explore its potential applications and to overcome its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 6-(Dimethylamino)-3-hexene-5-yne-2-one involves the reaction of 2-bromo-6-methyl-3-hexene-5-yne with dimethylamine in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with a yield of around 70-80%. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
6-(Dimethylamino)-3-hexene-5-yne-2-one has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer cells. Furthermore, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Propriétés
Numéro CAS |
175843-91-1 |
|---|---|
Nom du produit |
6-(Dimethylamino)-3-hexene-5-yne-2-one |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(E)-6-(dimethylamino)hex-3-en-5-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-8(10)6-4-5-7-9(2)3/h4,6H,1-3H3/b6-4+ |
Clé InChI |
SKJMQOURKHAEIG-GQCTYLIASA-N |
SMILES isomérique |
CC(=O)/C=C/C#CN(C)C |
SMILES |
CC(=O)C=CC#CN(C)C |
SMILES canonique |
CC(=O)C=CC#CN(C)C |
Synonymes |
3-Hexen-5-yn-2-one, 6-(dimethylamino)-, (3E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



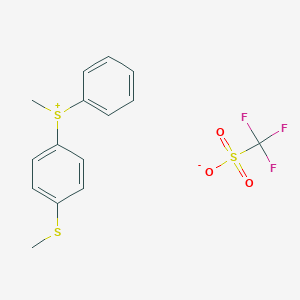
![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)
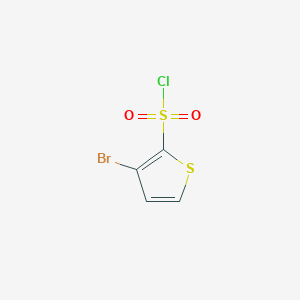


![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
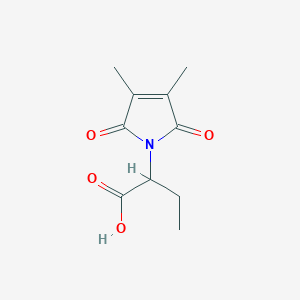
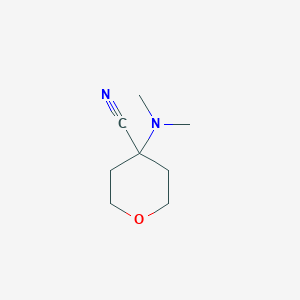
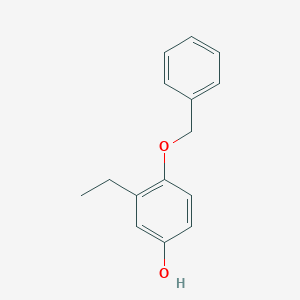
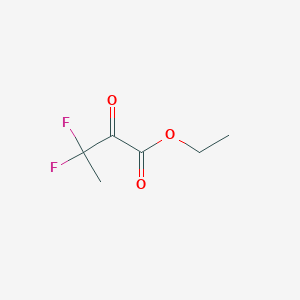
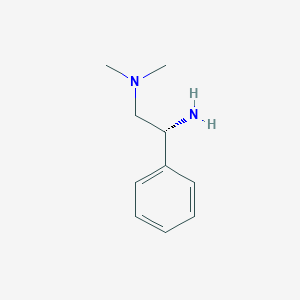
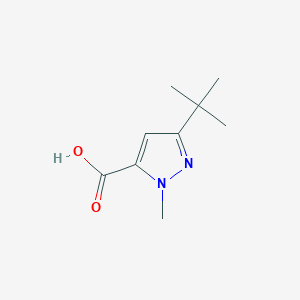
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
